molecular formula C14H10ClF2NO2 B1321218 Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate CAS No. 745833-19-6

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate

Cat. No. B1321218
CAS RN: 745833-19-6
M. Wt: 297.68 g/mol
InChI Key: JPJLYIZLSBBOKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a compound that has been the subject of various studies due to its interesting chemical and physical properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some of the properties and behaviors of this compound.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with careful selection of reagents to introduce the desired functional groups. For instance, the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate involved a sequence of reduction, deprotonation, methylation, and elimination reactions . Similarly, the synthesis of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate required precise control over reaction conditions to achieve the correct molecular architecture . These examples suggest that the synthesis of this compound would also require a well-planned synthetic route to incorporate the difluorophenyl and chloronicotinate groups.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the molecular structure of compounds. For example, the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate revealed specific dihedral angles and hydrogen bonding patterns . Similarly, the structure of ethyl (2-amino-4-(2-chlorophenyl)-4H-benzo-[h]-chromene-2-yl) formate was elucidated using X-ray diffraction, showing a boat conformation of a six-membered ring . These studies indicate that detailed molecular structure analysis of this compound would likely reveal its conformation and bonding interactions.

Chemical Reactions Analysis

The reactivity of a compound can be inferred from its frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap can indicate the compound's chemical stability and reactivity. For instance, the HOMO-LUMO analysis of ethyl-6-(4-chlorophenyl)-4-(4-fluorophenyl)-2-oxocyclohex-3-ene-1-carboxylate provided insights into its charge transfer properties . Additionally, the Fukui function calculations in the study of 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine helped to identify reactive sites within the molecule . These analyses suggest that a similar approach could be used to understand the reactivity of this compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are closely related to its molecular structure. For example, the vibrational spectroscopic study of related compounds using FT-IR and FT-Raman techniques, along with quantum mechanical methods, can provide information about the vibrational wavenumbers, infrared intensities, and Raman scattering, which are indicative of the compound's stability and potential biological activity . The molecular electrostatic potential (MEP) maps can also reveal regions of different electron density, which are important for understanding intermolecular interactions and reactivity . These studies suggest that this compound would exhibit specific spectroscopic signatures and MEP characteristics that could be analyzed to determine its properties.

Scientific Research Applications

Synthesis and Application in Medicinal Chemistry

Ethyl 2-(2,4-difluorophenyl)-6-chloronicotinate is a compound that has applications primarily in medicinal chemistry and organic synthesis. For instance, it's involved in the preparation of various pharmaceutical compounds. In a study by Andersen et al. (2013), Ethyl 6-chloro-5-cyano-2-methylnicotinate, a related compound, was synthesized and used in the development of AZD1283, a P2Y12 receptor antagonist used in preclinical and clinical studies (Andersen et al., 2013).

Spectroscopic Studies and Physical Characterization

Spectroscopic techniques are utilized to study the properties of compounds like this compound. Vogt et al. (2013) employed spectroscopic and diffractometric methods to study the polymorphism of a similar compound, highlighting the complexity of characterizing such molecules (Vogt et al., 2013).

Organic Process Research

In organic process research, the compound is often used as a precursor or intermediate. Guo et al. (2017) discussed the development of an enzymatic process for the preparation of a chiral alcohol derived from a similar compound, illustrating its significance in simplifying synthesis processes (Guo et al., 2017).

Chemical Synthesis

Various studies have focused on the synthesis of related compounds. For example, Zheng Rui (2010) described the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the use of amidation and Friedel-crafts acylation techniques (Zheng Rui, 2010).

Vibrational Spectroscopy and Molecular Studies

Karabacak et al. (2016) conducted a study on ethyl-6-chloronicotinate, analyzing its structure and properties through vibrational spectroscopy and theoretical methods. This study exemplifies the detailed investigation of the physicochemical properties of such compounds (Karabacak et al., 2016).

properties

IUPAC Name

ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClF2NO2/c1-2-20-14(19)10-5-6-12(15)18-13(10)9-4-3-8(16)7-11(9)17/h3-7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJLYIZLSBBOKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)Cl)C2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610414
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

745833-19-6
Record name Ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 6-chloro-2-(2,4-difluorophenyl)pyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a nitrogen purged 500 mL, 3-necked flask, fitted with a reflux condenser, heating mantle and a thermocouple was charged 2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide, 4 (21 g, 75 mmoles, 1.0 eq), followed by 150 mL dichloroethane. Phosphorous oxychloride (75 mL) was added in one aliquate with stirring, causing an immediate rise in temperature from 21 to 23° C. followed by gradual warming. The solution was heated under nitrogen to 70-75° C. (completeness of reaction determined by HPLC). The reaction was then cooled to room temperature and concentrated under vacuum to remove most of the POCl3. The remainder was quenched by slowly pouring onto 450 g of ice. The mixture (after the ice melted) was then extracted into methylene chloride (2×200 mL). The combined organics were dried (MgSO4), filtered through silica, eluted with methylene chloride, and concentrated to give the title Compound, 5, as an orange solid. 1H NMR (500.0 MHz, CDCl3) d 8.15 (d, J=8.2 Hz, 1H), 7.54 (td, J=8.5, 5.0 Hz, 1H), 7.34 (d, J=8.2 Hz, 1H), 6.96-6.92 (m, 1H), 6.79-6.74 (m, 1H), 4.16 (q, J=7.2 Hz, 2H), 1.10 (t, J=7.1 Hz, H) ppm.
Name
2-(2,4-difluorophenyl)-3-(ethoxycarbonyl)pyridine 1-oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.